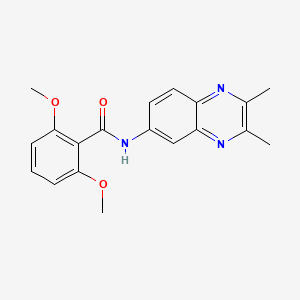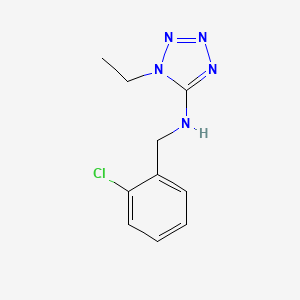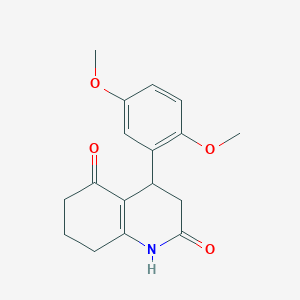![molecular formula C17H16BrN3O2 B4419121 4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4419121.png)
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Descripción general
Descripción
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to inhibit the activity of various protein kinases, which play a critical role in the signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and reduce angiogenesis (the formation of new blood vessels that supply nutrients to tumors). Additionally, this compound has been found to exhibit neuroprotective effects, including the prevention of oxidative stress and the reduction of inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is its potential use as a lead compound in the development of new drugs for the treatment of cancer and neurodegenerative disorders. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the research on 4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One potential direction is the development of new derivatives of this compound that exhibit improved solubility and reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in animal models and clinical trials. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative disorders should be explored.
In conclusion, this compound is a promising compound with significant potential applications in medicinal chemistry. Its ability to inhibit the growth and proliferation of cancer cells and exhibit neuroprotective effects make it an attractive candidate for the development of new drugs. Further research is needed to fully explore the potential of this compound and its derivatives in the treatment of cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-10-8-14(11(2)12(3)16(10)18)22-9-15-20-17(21-23-15)13-4-6-19-7-5-13/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVJZRVPCLGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OCC2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-cyano-4-pyridin-3-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4419059.png)
![2-(3,4-dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B4419065.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4419073.png)

![3-chloro-4-methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419084.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4419085.png)
![8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4419100.png)

![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419111.png)



![N-[2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B4419139.png)